Cas no 591-86-6 (Acetaldehyde Semicarbazone)

アセトアルデヒドセミカルバゾン(Acetaldehyde Semicarbazone)は、分子式C3H7N3Oで表される有機化合物です。この化合物は、アセトアルデヒドとセミカルバジドの縮合反応により生成され、結晶性の固体として得られます。主に分析化学や有機合成において、カルボニル化合物の検出や精製に利用されます。高い安定性と選択的反応性を有し、特定の官能基との反応において優れた性能を発揮します。また、結晶化が容易なため、実験操作が簡便であり、再現性の高い結果が得られる点が特徴です。

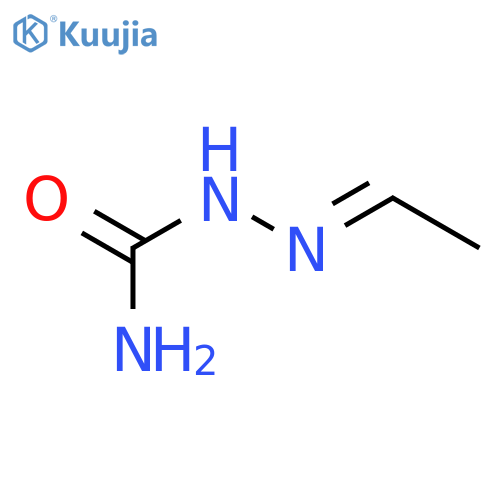

Acetaldehyde Semicarbazone structure

商品名:Acetaldehyde Semicarbazone

Acetaldehyde Semicarbazone 化学的及び物理的性質

名前と識別子

-

- Acetaldehyde Semicarbazone

- 2-Ethylidenehydrazinecarboxamide

- [(E)-ethylideneamino]urea

- (ethylideneamino)urea

- VZ31175

- Acetaldehydsemicarbazon

- SCHEMBL9473690

- LS-12239

- ALBB-032782

- 591-86-6

- A0193

- MFCD00059191

- Hydrazinecarboxamide, 2-ethylidene-

- (1E)-Ethanal semicarbazone #

- AKOS005068065

- (1E)-acetaldehyde semicarbazone

-

- MDL: MFCD00059191

- インチ: 1S/C3H7N3O/c1-2-5-6-3(4)7/h2H,1H3,(H3,4,6,7)

- InChIKey: IUNNCDSJWDQYPW-UHFFFAOYSA-N

- ほほえんだ: O=C(N([H])[H])N([H])N=C([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 101.05900

- どういたいしつりょう: 101.058911855g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 88.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.5

- 疎水性パラメータ計算基準値(XlogP): -1.1

- ひょうめんでんか: 0

じっけんとくせい

- ゆうかいてん: 163.0 to 166.0 deg-C

- PSA: 67.48000

- LogP: 0.75160

Acetaldehyde Semicarbazone セキュリティ情報

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- リスク用語:R36/37/38

Acetaldehyde Semicarbazone 税関データ

- 税関コード:2928000090

- 税関データ:

中国税関コード:

2928000090概要:

292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

Acetaldehyde Semicarbazone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM393879-25g |

Acetaldehyde Semicarbazone |

591-86-6 | 95%+ | 25g |

$253 | 2023-02-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151236-5G |

Acetaldehyde Semicarbazone |

591-86-6 | 98% | 5g |

¥471.90 | 2023-09-04 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0193-25G |

Acetaldehyde Semicarbazone |

591-86-6 | >98.0%(T) | 25g |

¥1250.00 | 2024-04-16 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0193-5G |

Acetaldehyde Semicarbazone |

591-86-6 | >98.0%(T) | 5g |

¥350.00 | 2024-04-16 | |

| TRC | A132745-100mg |

Acetaldehyde Semicarbazone |

591-86-6 | 100mg |

$ 65.00 | 2022-06-08 | ||

| TRC | A132745-500mg |

Acetaldehyde Semicarbazone |

591-86-6 | 500mg |

$ 95.00 | 2022-06-08 | ||

| abcr | AB135448-5g |

Acetaldehyde semicarbazone, 98%; . |

591-86-6 | 98% | 5g |

€86.20 | 2024-04-17 | |

| Aaron | AR003OBC-5g |

Acetaldehyde Semicarbazone |

591-86-6 | 98% | 5g |

$59.00 | 2025-01-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536589-25g |

(E)-2-ethylidenehydrazine-1-carboxamide |

591-86-6 | 98% | 25g |

¥2067.00 | 2024-05-07 | |

| TRC | A132745-50mg |

Acetaldehyde Semicarbazone |

591-86-6 | 50mg |

$ 50.00 | 2022-06-08 |

Acetaldehyde Semicarbazone 関連文献

-

1. Preparation of aromatic aldehydes and ketones from diazonium saltsW. F. Beech J. Chem. Soc. 1954 1297

-

2. Photolysis of 1,2,3-selenadiazole. Formation of selenirene by secondary photolysis of selenoketeneNiels Harrit,Steen Rosenkilde,Bjarne Due Larsen,Arne Holm J. Chem. Soc. Perkin Trans. 1 1985 907

-

3. NotesF. G. Baddar,Adiba Habashi,R. Heyworth,D. H. Leaback,P. G. Walker,Alwyn G. Evans,E. D. Owen,A. J. Edwards,R. D. Peacock,R. S. Kapil,J. Malcolm Bruce,R. Ian Fryer,J. S. Rowlinson,A. R. Mathieson,K. W. Allen,R. I. Reed,W. Snedden,L. Hartman,J. S. Littler,H. B. Henbest,R. A. L. Wilson,F. A. Cotton,J. H. Fassnacht,W. D. Horrocks,N. A. Nelson,J. C. Lovie,R. H. Thomson,R. M. Acheson,G. A. Taylor J. Chem. Soc. 1959 4119

-

4. 398. The Hofmann reaction with α- and β-hydroxy-amides: reactions of the intermediate isocyanatesC. L. Arcus,D. B. Greenwood J. Chem. Soc. 1953 1937

591-86-6 (Acetaldehyde Semicarbazone) 関連製品

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:591-86-6)乙醛缩氨基脲

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ